molecular formula C11H11Cl2N B8760487 6-(Chloromethyl)-2-methylquinoline hydrochloride

6-(Chloromethyl)-2-methylquinoline hydrochloride

Cat. No.: B8760487
M. Wt: 228.11 g/mol
InChI Key: IYOKLKLPNSSGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-2-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N and its molecular weight is 228.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

6-(chloromethyl)-2-methylquinoline;hydrochloride

InChI

InChI=1S/C11H10ClN.ClH/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8;/h2-6H,7H2,1H3;1H

InChI Key

IYOKLKLPNSSGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (2-methylquinolin-6-yl)methanol SLA 47080A (0.973 g, 5.62 mmol) in dry CH2Cl2 (40 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (8.15 mL, 112 mmol). The mixture was stirred for 2 h at RT then concentrated to dryness at 40° C. under vacuum. The residue was then taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 6-(chloromethyl)-2-methylquinoline hydrochloride SLA 47080B as a yellow solid (1.30 g, quant).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.973 g
Type
reactant
Reaction Step One
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40 mL
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Reaction Step One
Name
Quantity
8.15 mL
Type
reactant
Reaction Step Two

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